molecular formula C7H5BrO2 B158676 3-Bromo-2-hydroxybenzaldehyde CAS No. 1829-34-1

3-Bromo-2-hydroxybenzaldehyde

Cat. No. B158676
CAS RN: 1829-34-1
M. Wt: 201.02 g/mol
InChI Key: STBGLXMINLWCNL-UHFFFAOYSA-N
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Patent
US08541521B2

Procedure details

A mixture of 11 (3.7 g, 8.94 mmol, 1.0 equiv), 2-bromopyridine (1.6 g, 0.95 mL, 10 mmol, 1.12 equiv), K2CO3 (3.7 g, 26.8 mmol, 3.0 equiv), dioxane (60 mL) and H2O (10 mL) was degassed with N2 for 5 min. Pd(Ph3P)4 (0.5 g, 0.43 mmol, 4.8 mole %) was added and the mixture refluxed for 8 hr, cooled to room temperature and stirred for 48 hr. The reaction suspension was diluted with EtOAc (100 mL) and the mixture filtered through Celite, washing the Celite pad with EtOAc (100 mL). The filtrate was concentrated under reduced pressure giving a yellow oil. The oil was partitioned between 1:1 EtOAc/heptanes (100 mL) and H2O (50 mL). The organic phase was washed with H2O (3×50 mL), brine (50 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure to give a colorless oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (50 g) packed in hexanes. The column was eluted with hexanes (800 mL), 3% EtOAc/hexanes (500 mL), 6% EtOAc/hexanes (500 mL), 10% EtOAc/hexanes (500 mL), and 15% EtOAc/hexanes (500 mL). Product fractions (eluted with 15% EtOAc/hexanes) were concentrated under reduced pressure yielding an oil that crystallized on pumping under high vacuum to give 1.46 g (42%) of 7 as a white solid.
Name
11
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14](B2OC(C)(C)C(C)(C)O2)=[CH:13][CH:12]=[CH:11][C:10]=1[C:24](C1C=CC=CC=1)=[O:25])C1C=CC=CC=1.[Br:32]C1C=CC=CN=1.C([O-])([O-])=O.[K+].[K+].O1CCOCC1>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Br:32][C:14]1[C:9]([OH:8])=[C:10]([CH:11]=[CH:12][CH:13]=1)[CH:24]=[O:25] |f:2.3.4,^1:60,62,81,100|

Inputs

Step One
Name
11
Quantity
3.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)C(=O)C1=CC=CC=C1
Name
Quantity
0.95 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with N2 for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 8 hr
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite
WASH
Type
WASH
Details
washing the Celite pad with EtOAc (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between 1:1 EtOAc/heptanes (100 mL) and H2O (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with H2O (3×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CUSTOM
Type
CUSTOM
Details
The crude product was absorbed onto silica gel
WASH
Type
WASH
Details
The column was eluted with hexanes (800 mL), 3% EtOAc/hexanes (500 mL), 6% EtOAc/hexanes (500 mL), 10% EtOAc/hexanes (500 mL), and 15% EtOAc/hexanes (500 mL)
WASH
Type
WASH
Details
Product fractions (eluted with 15% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding an oil that
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.